Methyl beta-L-arabinopyranoside

Description

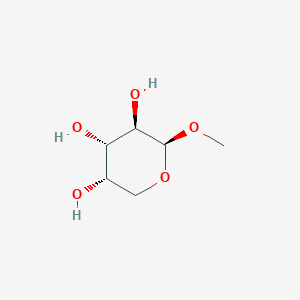

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-AZGQCCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-00-9 | |

| Record name | Methyl β-L-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-L-arabinopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl β-L-arabinopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Anomeric Effect in Methyl β-L-arabinopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anomeric effect as it pertains to Methyl β-L-arabinopyranoside. It delves into the stereoelectronic underpinnings of this effect, its influence on conformational equilibrium, and the experimental and computational methodologies used for its characterization.

Core Concept: The Anomeric Effect

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, rather than the sterically less hindered equatorial position.[1] This counterintuitive preference is a departure from simple steric considerations and has profound implications for the structure, stability, and reactivity of glycosides.

The prevailing explanation for the anomeric effect is a stabilizing hyperconjugation interaction.[1][2] This involves the overlap between a lone pair of electrons (n) from the endocyclic ring oxygen (O5) and the antibonding sigma orbital (σ*) of the C1-X bond (where X is the electronegative substituent). For this overlap to be maximal, the orbitals must be anti-periplanar, a geometric arrangement that is achieved when the substituent is in the axial position.[2][3] A secondary explanation involves the minimization of dipole-dipole repulsion between the lone pairs on the ring oxygen and the exocyclic substituent's heteroatom, which is more favorably achieved in the axial conformation.[2]

Conformational Analysis of Methyl β-L-arabinopyranoside

L-Arabinose, a pentopyranose, can exist in two primary chair conformations: ¹C₄ and ⁴C₁. For L-sugars, the ¹C₄ conformation is generally the more stable form. In Methyl β-L-arabinopyranoside, the methoxy group at the anomeric C1 position is equatorial in the ¹C₄ conformation and axial in the ⁴C₁ conformation.

The anomeric effect would theoretically stabilize the ⁴C₁ conformation due to the axial orientation of the methoxy group. However, this conformation forces the large hydroxyl groups at C2, C3, and C4 into unfavorable axial positions, leading to significant steric strain. Consequently, Methyl β-L-arabinopyranoside predominantly adopts the ¹C₄ chair conformation in solution, where the methoxy group is equatorial and the hydroxyl groups are in more stable equatorial orientations. This indicates that for this specific molecule, the steric hindrance of the ring substituents outweighs the stabilizing influence of the anomeric effect.

Quantitative Conformational and Spectroscopic Data

The conformational equilibrium and structural parameters of Methyl β-L-arabinopyranoside can be quantified using various experimental and computational techniques. While specific experimental energy differences for this exact molecule are not readily found in broad literature, representative data from NMR and computational studies on arabinopyranosides provide insight.

| Parameter | Description | Typical Value/Observation | Method |

| Conformational Energy | Relative Gibbs free energy between ¹C₄ and ⁴C₁ conformers. | The ¹C₄ conformer is significantly lower in energy. | Computational (DFT) |

| ¹H NMR: δ(H-1) | Chemical shift of the anomeric proton. | ~4.6-4.8 ppm in D₂O. | ¹H NMR Spectroscopy |

| ¹H NMR: ³J(H-1, H-2) | Coupling constant between H-1 and H-2. | Large value (typically 8-10 Hz) for a trans-diaxial relationship, confirming an equatorial H-1 in the ¹C₄ chair.[4] | ¹H NMR Spectroscopy |

| ¹³C NMR: δ(C-1) | Chemical shift of the anomeric carbon. | ~100-104 ppm. The β-anomer typically resonates at a higher chemical shift than the α-anomer.[4] | ¹³C NMR Spectroscopy |

| ¹J(C-1, H-1) | One-bond coupling constant between C-1 and H-1. | ~160 Hz for β-anomers.[5] | ¹³C NMR Spectroscopy |

| Bond Length: C1-O5 | Length of the endocyclic C-O bond at the anomeric center. | Subject to minor changes based on the anomeric effect. | X-ray Crystallography |

| Bond Length: C1-O(Me) | Length of the exocyclic C-O bond of the glycoside. | Expected to be slightly longer in the (unfavored) axial position due to hyperconjugation.[6] | X-ray Crystallography |

Experimental & Computational Protocols

Protocol 1: NMR Analysis for Conformational Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for analyzing the conformation of glycosides in solution.[4] The magnitude of the three-bond proton-proton coupling constants (³JHH) is particularly informative.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified Methyl β-L-arabinopyranoside in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum on a high-field spectrometer (≥400 MHz).

-

Data Analysis:

-

Identify the anomeric proton (H-1) signal.

-

Measure the coupling constant ³J(H-1, H-2). For Methyl β-L-arabinopyranoside in its dominant ¹C₄ conformation, both H-1 and H-2 are axial. The dihedral angle between them is ~180°, resulting in a large coupling constant (8-10 Hz), which is characteristic of a β-anomer in this conformation.[4]

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon NMR spectrum to identify the chemical shift of the anomeric carbon (C-1). A coupled spectrum can be used to determine the ¹J(C-1, H-1) coupling constant, which also helps confirm the anomeric configuration.[4]

Protocol 2: X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution data on molecular structure in the solid state, including precise bond lengths and angles.[7]

Methodology:

-

Crystallization: Grow single crystals of Methyl β-L-arabinopyranoside. This is often the rate-limiting step and involves slowly bringing a concentrated, pure solution to a state of supersaturation.[7] Common techniques include slow evaporation of the solvent or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map (structure solution) and then adjusted to best fit the experimental data (refinement). The final model provides atomic coordinates, bond lengths, bond angles, and torsion angles.

Protocol 3: Computational Modeling of Conformational Energies

Computational chemistry allows for the calculation of the relative stabilities of different conformers and the analysis of the electronic interactions responsible for the anomeric effect.

Methodology:

-

Structure Building: Construct 3D models of the ¹C₄ and ⁴C₁ chair conformations of Methyl β-L-arabinopyranoside using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., M05-2X/cc-pVTZ(-f) as used in similar studies).[8] This process finds the lowest energy structure for each conformer.

-

Energy Calculation: Calculate the single-point electronic energies and perform frequency calculations to obtain the Gibbs free energies for each optimized conformer. The difference in Gibbs free energy (ΔG) indicates the relative stability and the position of the conformational equilibrium.

-

Orbital Analysis: Use techniques like Natural Bond Orbital (NBO) analysis to visualize and quantify the n → σ* hyperconjugation interaction between the ring oxygen lone pair and the C1-O(Me) antibonding orbital in each conformation.

Visualizations

Caption: Stereoelectronic basis of the anomeric effect.

Caption: Conformational equilibrium of Methyl β-L-arabinopyranoside.

Caption: Experimental workflow for NMR-based conformational analysis.

References

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Conformational Landscape of Methyl β-L-arabinopyranoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of Methyl β-L-arabinopyranoside, a key monosaccharide derivative with significant implications in glycobiology and drug discovery. By integrating experimental data with computational modeling, we explore the conformational preferences of this molecule, offering insights into its structure-function relationships. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, structural biology, and medicinal chemistry.

Introduction: The Significance of Carbohydrate Conformation

Carbohydrates play a pivotal role in a myriad of biological processes, including cell-cell recognition, immune response, and pathogenesis. Their biological activity is intrinsically linked to their three-dimensional structure. The conformational flexibility of monosaccharide units, such as L-arabinopyranose, dictates their interaction with proteins and other biomolecules, thereby influencing biological outcomes. A thorough understanding of the conformational landscape of Methyl β-L-arabinopyranoside is therefore crucial for the rational design of carbohydrate-based therapeutics and diagnostics.

The pyranose ring of Methyl β-L-arabinopyranoside is not planar and can adopt several non-planar conformations, primarily the chair (4C1 and 1C4) and boat/skew-boat forms. The relative stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects, most notably the anomeric effect.

Conformational Equilibria of Methyl β-L-arabinopyranoside

The conformational equilibrium of Methyl β-L-arabinopyranoside in solution is dominated by two primary chair conformations: 4C1 and 1C4. The notation indicates the carbon atoms that are out of the plane defined by the other ring atoms.

In the case of L-arabinopyranosides, the 1C4 conformation is generally favored due to the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position rather than the sterically less hindered equatorial position. This preference arises from a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the C1-O(Me) bond.

However, the overall conformational preference is also influenced by steric interactions between the substituents on the pyranose ring. In Methyl β-L-arabinopyranoside, the methoxy group is in the equatorial position in the 4C1 conformer and in the axial position in the 1C4 conformer. The hydroxyl groups at C2, C3, and C4 also contribute to the steric landscape and can engage in intramolecular hydrogen bonding, further influencing the conformational equilibrium.

The equilibrium between the 4C1 and 1C4 chairs can be visualized as follows:

An In-depth Technical Guide to the Chemical Properties of Methyl β-L-arabinopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-L-arabinopyranoside is a monosaccharide derivative with significant applications in glycobiology and pharmaceutical research. As a key building block in the synthesis of complex oligosaccharides and glycoconjugates, a thorough understanding of its chemical and physical properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the fundamental chemical properties of Methyl β-L-arabinopyranoside, detailed experimental protocols for its synthesis and analysis, and an examination of its role in biological systems. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of experimental workflows to facilitate a deeper understanding of the practical applications of this compound.

Chemical and Physical Properties

Methyl β-L-arabinopyranoside is a white to light yellow crystalline powder. Its core structure consists of an arabinopyranose ring in the β-anomeric configuration, with a methyl group attached to the anomeric carbon. This structure confers specific physical and chemical characteristics that are crucial for its role as a synthetic precursor.

Quantitative Data Summary

The key physical and chemical properties of Methyl β-L-arabinopyranoside are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | --INVALID-LINK-- |

| CAS Number | 1825-00-9 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 164.16 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 167-173 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Optical Rotation | [α]²⁰/D +232° to +242° (c=1 in H₂O) | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in water, methanol, and DMSO. | --INVALID-LINK--, --INVALID-LINK-- |

| InChI Key | ZBDGHWFPLXXWRD-AZGQCCRYSA-N | --INVALID-LINK-- |

Experimental Protocols

Synthesis via Fischer Glycosylation of L-Arabinose

The most common method for the preparation of methyl arabinopyranosides is the Fischer glycosylation, which involves the reaction of the parent sugar with methanol in the presence of an acid catalyst. This reaction typically yields a mixture of anomers (α and β) and ring forms (pyranoside and furanoside), which then require purification.[1]

Materials:

-

L-Arabinose

-

Anhydrous Methanol (MeOH)

-

Dowex 50WX8 (H⁺ form) resin or concentrated sulfuric acid

-

Sodium bicarbonate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

A suspension of L-arabinose (10 g, 66.6 mmol) in anhydrous methanol (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid catalyst (e.g., 2 g of Dowex 50WX8 resin or 0.5 mL of concentrated H₂SO₄) is added to the suspension.

-

The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v).

-

Upon completion, the reaction mixture is cooled to room temperature. If a resin catalyst was used, it is removed by filtration. If a mineral acid was used, the reaction is neutralized by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

The solvent is removed under reduced pressure to yield a crude syrup containing a mixture of methyl L-arabinofuranosides and L-arabinopyranosides.

-

The anomeric mixture is then subjected to purification by column chromatography on silica gel.

Purification of Methyl β-L-arabinopyranoside

The separation of the β-anomer from the anomeric mixture is achieved by column chromatography.

Procedure:

-

A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

The crude syrup is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).

-

Fractions are collected and analyzed by TLC to identify those containing the desired Methyl β-L-arabinopyranoside. The anomers can often be distinguished by their different retention factors (Rf values).

-

Fractions containing the pure β-anomer are combined, and the solvent is evaporated under reduced pressure to yield the product as a white solid.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of Methyl β-L-arabinopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key signals for Methyl β-L-arabinopyranoside include the anomeric proton (H-1), which typically appears as a doublet at around δ 4.3-4.5 ppm with a coupling constant (J₁,₂) of approximately 7-8 Hz, characteristic of a trans-diaxial relationship between H-1 and H-2 in the ¹C₄ conformation. The methoxy group protons appear as a singlet at around δ 3.4-3.5 ppm. The remaining ring protons resonate in the region of δ 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule. The anomeric carbon (C-1) is typically found downfield around δ 104-106 ppm. The methoxy carbon appears at approximately δ 56-58 ppm. The other ring carbons (C-2, C-3, C-4, and C-5) resonate in the region of δ 65-80 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, Methyl β-L-arabinopyranoside will typically show a prominent ion corresponding to the sodium adduct [M+Na]⁺ at m/z 187.1. Fragmentation of the molecular ion can occur through cleavage of the glycosidic bond, leading to the loss of the methoxy group, or through ring fragmentation, providing further structural information.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl β-L-arabinopyranoside displays characteristic absorption bands for its functional groups. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations of the alkyl and methoxy groups are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations of the alcohols and the ether linkage appear in the fingerprint region between 1000 and 1200 cm⁻¹.[4]

Biological Relevance and Applications

Methyl β-L-arabinopyranoside serves as a valuable tool in glycobiology and drug discovery. Its primary role is as a synthetic precursor for the construction of more complex oligosaccharides and glycoconjugates. These larger molecules are often involved in critical biological processes, including cell-cell recognition, immune responses, and pathogenesis.

While specific signaling pathways directly modulated by Methyl β-L-arabinopyranoside are not extensively documented, its structural similarity to natural monosaccharides makes it a potential candidate for studying carbohydrate-protein interactions. For instance, it can be used in enzymatic assays to investigate the substrate specificity and inhibitory activity against various glycosidases.[5][6] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are implicated in numerous diseases, making them attractive drug targets.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of Methyl β-L-arabinopyranoside.

Caption: Workflow for the synthesis and purification of Methyl β-L-arabinopyranoside.

Logical Relationship: Glycosidase Inhibition Assay

The diagram below outlines the logical steps involved in a typical glycosidase inhibition assay using Methyl β-L-arabinopyranoside as a potential inhibitor.

Caption: Logical workflow for a glycosidase inhibition assay.

References

- 1. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of α-l-arabinosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of Methyl β-L-arabinopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-L-arabinopyranoside is a monosaccharide derivative with significant potential in glycobiology and drug discovery. A thorough understanding of its three-dimensional structure is paramount for its application in rational drug design and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the structural characterization of methyl β-L-arabinopyranoside, detailing the application of key analytical techniques. While complete experimental data for the L-isomer is not uniformly available in public domains, this guide synthesizes existing information and provides standardized protocols for its full structural elucidation.

Introduction

Methyl β-L-arabinopyranoside is a glycoside consisting of a five-carbon sugar, L-arabinose, in its pyranose (six-membered ring) form, with a methyl group attached to the anomeric carbon in a β-configuration. Its structure and stereochemistry are critical determinants of its biological activity, including its interactions with proteins such as lectins and enzymes. This guide outlines the principal methods for determining the primary and three-dimensional structure of this compound.

Key Molecular Information:

| Property | Value |

| Molecular Formula | C₆H₁₂O₅ |

| Molecular Weight | 164.16 g/mol [1] |

| CAS Number | 1825-00-9[1] |

| IUPAC Name | (2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol[1] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools for characterizing methyl β-L-arabinopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For methyl β-L-arabinopyranoside, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete assignment of all proton and carbon signals.

2.1.1. ¹H NMR Spectroscopy

Table 1: Representative ¹H NMR Data for Methyl β-D-arabinopyranoside in D₂O [2]

| Assignment | Chemical Shift (ppm) |

| H-1 | 3.996 |

| H-2 | 3.656 |

| H-3 | 3.84 |

| H-4 | 3.876 |

| H-5 | 3.411 |

| -OCH₃ | Not explicitly assigned, typically ~3.4 ppm |

Note: The assignments in this table are based on data for the D-isomer and are provided for illustrative purposes. Definitive assignment for the L-isomer requires 2D NMR analysis.

2.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number of chemically distinct carbon atoms. PubChem contains a reference to a ¹³C NMR spectrum for methyl β-L-arabinopyranoside.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl β-L-arabinopyranoside

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~104 |

| C-2 | ~72 |

| C-3 | ~74 |

| C-4 | ~68 |

| C-5 | ~65 |

| -OCH₃ | ~57 |

Note: These are predicted values. Experimental verification is essential for accurate assignment.

2.1.3. 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing the connectivity of the sugar ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the overall structure and the position of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile derivatives of sugars.

2.2.1. GC-MS Analysis

For GC-MS analysis, methyl β-L-arabinopyranoside is typically derivatized to increase its volatility. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers. The fragmentation pattern of the silylated derivative in the mass spectrometer provides structural information.

Table 3: Expected Key Fragments in the Mass Spectrum of Silylated Methyl β-L-arabinopyranoside

| m/z | Fragment Identity |

| M+ | Molecular ion |

| M-15 | Loss of a methyl group from a TMS ether |

| M-90 | Loss of a trimethylsilanol group |

| Various | Cleavage of the pyranose ring |

Crystallographic Characterization

3.1. X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and stereochemistry. To date, a specific crystal structure for methyl β-L-arabinopyranoside has not been found in the searched public databases. Obtaining single crystals of sufficient quality is a prerequisite for this analysis.

Experimental Protocols

NMR Spectroscopy

Protocol for 1D and 2D NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl β-L-arabinopyranoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS) if required.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum to assess sample purity and obtain an overview of the proton signals.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY Acquisition: Acquire a 2D COSY spectrum to establish proton-proton correlations.

-

HSQC Acquisition: Acquire a 2D HSQC spectrum to identify one-bond proton-carbon correlations.

-

HMBC Acquisition: Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.

-

Data Processing and Analysis: Process the acquired spectra using appropriate software. The combination of these spectra will allow for the unambiguous assignment of all proton and carbon resonances.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for Silylation and GC-MS Analysis:

-

Derivatization (Silylation): a. Place 1-2 mg of dry methyl β-L-arabinopyranoside in a reaction vial. b. Add 100 µL of a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine). c. Seal the vial and heat at 60-80°C for 30-60 minutes. d. Cool the sample to room temperature before injection.

-

GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., a non-polar column like DB-5ms). c. Employ a temperature program to separate the components. d. The mass spectrometer is typically operated in electron ionization (EI) mode. e. Analyze the resulting mass spectra for the molecular ion and characteristic fragmentation patterns.

Visualizations

Caption: Workflow for the structural elucidation of methyl β-L-arabinopyranoside.

Caption: Logical flow for NMR signal assignment of the pyranose ring.

Conclusion

The structural characterization of methyl β-L-arabinopyranoside is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. While foundational data exists, a complete and unambiguous structural elucidation, particularly the determination of its three-dimensional structure in the solid state, requires further experimental investigation. The protocols and logical workflows outlined in this guide provide a robust framework for researchers to obtain a comprehensive structural understanding of this important molecule, thereby facilitating its future applications in science and medicine.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl β-L-arabinopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of methyl β-L-arabinopyranoside, a valuable building block in medicinal chemistry and glycobiology. The document details established synthetic methodologies, purification protocols, and characterization data to assist researchers in the efficient production of this target molecule.

Introduction

Methyl β-L-arabinopyranoside is a monosaccharide derivative with significant applications in the synthesis of various biologically active molecules and glycoconjugates. Its L-configuration and the presence of a β-glycosidic linkage make it a crucial component in the development of novel therapeutics and biochemical probes. Accurate and efficient synthesis and purification are paramount to obtaining high-purity material suitable for research and drug development. This guide outlines two primary synthetic routes—the Fischer glycosylation and the Koenigs-Knorr reaction—and discusses the subsequent purification strategies necessary to isolate the desired β-anomer.

Characterization Data

Precise characterization is essential for confirming the identity and purity of the synthesized methyl β-L-arabinopyranoside. The following tables summarize key physical and spectroscopic data for the target compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1825-00-9 | [1] |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 167-173 °C | [3][4] |

| Optical Rotation [α]ᴅ | +242.5° ± 1.5° (c=2 in water) | [3][4] |

| Purity (HPLC) | ≥98.0% | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹³C NMR | Spectral data available on PubChem | [5] |

| GC-MS | Spectral data available on PubChem | [5] |

Synthesis Methodologies

Two classical and widely used methods for the synthesis of methyl glycosides are the Fischer glycosylation and the Koenigs-Knorr reaction. Each method has its advantages and disadvantages in terms of stereoselectivity, reaction conditions, and scalability.

Fischer Glycosylation

The Fischer glycosylation is a straightforward acid-catalyzed reaction between a monosaccharide and an alcohol. While simple to perform, this method typically yields a mixture of anomers (α and β) as well as furanoside and pyranoside ring isomers, necessitating careful purification.[6]

Experimental Protocol: Fischer Glycosylation of L-Arabinose

-

Reaction Setup: To a solution of L-arabinose (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., 1-2% acetyl chloride or a catalytic amount of a sulfonic acid resin).

-

Reaction Execution: Stir the mixture at reflux temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding a slight excess of a base (e.g., sodium bicarbonate, silver carbonate, or an ion-exchange resin).

-

Work-up: Filter the mixture to remove the salt or resin. Concentrate the filtrate under reduced pressure to obtain a crude syrup containing a mixture of methyl L-arabinopyranosides and L-arabinofuranosides.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a more controlled method for glycosylation that generally offers better stereoselectivity.[7] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. The use of a participating protecting group at the C-2 position of the glycosyl donor can favor the formation of the 1,2-trans glycosidic linkage, leading to the desired β-anomer.

Experimental Protocol: Koenigs-Knorr Synthesis of Methyl β-L-arabinopyranoside

-

Preparation of Glycosyl Halide:

-

Acetylate L-arabinose using acetic anhydride in pyridine to protect the hydroxyl groups.

-

Treat the resulting per-O-acetylated L-arabinose with a solution of HBr in acetic acid to form the thermodynamically more stable α-acetyl-L-arabinopyranosyl bromide.

-

-

Glycosylation Reaction:

-

Dissolve the glycosyl acceptor, anhydrous methanol (excess), in a dry, aprotic solvent (e.g., dichloromethane or toluene).

-

Add a promoter, such as silver carbonate or silver oxide (1.5-2.0 equivalents), and a drying agent (e.g., anhydrous calcium sulfate).

-

Cool the mixture to 0 °C and add the freshly prepared glycosyl bromide donor dropwise with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the glycosyl bromide.

-

-

Work-up:

-

Filter the reaction mixture through a pad of Celite® to remove the silver salts.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected methyl L-arabinopyranoside.

-

-

Deprotection:

-

Dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide (Zemplén deacetylation).

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate to obtain the crude methyl L-arabinopyranoside.

-

Purification Strategies

The primary challenge in the purification of methyl L-arabinopyranoside synthesized via Fischer glycosylation is the separation of the α and β anomers. For the Koenigs-Knorr synthesis, purification is necessary to remove any remaining starting materials, by-products, and minor anomeric isomers.

Column Chromatography

Column chromatography is a highly effective method for the separation of anomeric mixtures.

Experimental Protocol: Anomer Separation by Column Chromatography

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a commonly used stationary phase.

-

Mobile Phase: A gradient elution system of dichloromethane and methanol is typically effective. A starting polarity of 98:2 (dichloromethane:methanol) with a gradual increase in the methanol concentration allows for the separation of the less polar α-anomer from the more polar β-anomer.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure β-anomer and concentrate under reduced pressure.

Crystallization

Crystallization is a powerful technique for obtaining highly pure methyl β-L-arabinopyranoside, particularly after initial purification by column chromatography.

Experimental Protocol: Recrystallization

-

Solvent Selection: A common solvent system for the crystallization of methyl β-L-arabinopyranoside is a mixture of methanol and diethyl ether or ethanol.

-

Procedure:

-

Dissolve the crude or partially purified product in a minimal amount of hot methanol.

-

Slowly add diethyl ether or cool the solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) to promote crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Process Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Overall workflow for the synthesis and purification of methyl β-L-arabinopyranoside.

Caption: Fischer glycosylation reaction pathway.

Caption: Koenigs-Knorr reaction pathway.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and purification of methyl β-L-arabinopyranoside. The choice between Fischer glycosylation and the Koenigs-Knorr reaction will depend on the desired stereoselectivity and the scale of the synthesis. For high stereoselectivity towards the β-anomer, the Koenigs-Knorr reaction with a participating neighboring group is the preferred method. Subsequent purification by column chromatography and crystallization is crucial for obtaining the final product with high purity. The provided protocols and characterization data serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and glycobiology.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. synthose.com [synthose.com]

- 3. Methyl beta-L-arabinopyranoside, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | C6H12O5 | CID 102169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: Methyl β-L-arabinopyranoside (CAS 1825-00-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known and potential applications of Methyl β-L-arabinopyranoside (CAS 1825-00-9). The information is intended to support researchers and professionals in the fields of chemistry, glycobiology, and drug development.

Chemical and Physical Properties

Methyl β-L-arabinopyranoside is a monosaccharide derivative with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol .[1][2] It exists as a white to light brown powder or crystalline solid.[3] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| CAS Number | 1825-00-9 | [1] |

| Appearance | White to light brown powder/crystal | [3] |

| Melting Point | 167-172 °C | |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. | |

| Optical Rotation | +232° to +242° (c=1 in water) |

Synthesis and Chemical Applications

While specific, detailed synthesis protocols for Methyl β-L-arabinopyranoside are not extensively published in readily available literature, its structural precursor, L-arabinose, is utilized in the total synthesis of the mycotoxin Patulin. This synthesis highlights the utility of L-arabinose derivatives in complex organic synthesis.

Experimental Protocol: Total Synthesis of Patulin from L-arabinose

The following protocol is adapted from the total synthesis of Patulin, where L-arabinose is a key starting material. This process involves the formation of a methyl arabinopyranoside derivative as an intermediate.

Materials:

-

L-arabinose

-

Anhydrous Methanol

-

Acetyl Chloride

-

Acetone

-

Sulfuric Acid

-

Pyridinium chlorochromate (PCC)

-

Molecular Sieves

-

Dichloromethane

-

(Carbomethoxymethylene)triphenylphosphorane

-

Benzene

-

Methanesulfonyl chloride

-

Pyridine

-

Trifluoroacetic acid (TFA)

-

Water

Methodology:

-

Formation of Methyl α-L-arabinopyranoside: L-arabinose is reacted with anhydrous methanol and a catalytic amount of acetyl chloride to produce Methyl α-L-arabinopyranoside.

-

Isopropylidenation: The resulting methyl pyranoside is treated with acetone and a catalytic amount of sulfuric acid to protect the 3- and 4-hydroxyl groups as an isopropylidene acetal.

-

Oxidation: The free hydroxyl group at C-2 is oxidized to a ketone using pyridinium chlorochromate (PCC) and molecular sieves in dichloromethane.

-

Wittig Reaction: The ketone is then subjected to a Wittig reaction with (carbomethoxymethylene)triphenylphosphorane in benzene to introduce a carbon-carbon double bond.

-

Hydrolysis and Lactonization: The isopropylidene group is removed by acid-catalyzed hydrolysis, which is followed by spontaneous lactonization.

-

Mesylation and Elimination: The resulting hydroxyl group is treated with methanesulfonyl chloride in pyridine, leading to spontaneous elimination and the formation of (S)-O-methylpatulin.

-

Demethylation: The final step involves the hydrolysis of the methyl ether using aqueous trifluoroacetic acid to yield Patulin.

Biological and Research Applications

Direct research on the biological activities of Methyl β-L-arabinopyranoside is limited. However, based on the well-documented uses of its D-isomer, Methyl β-D-arabinopyranoside, and other similar glycosides, its potential applications in glycobiology and drug development can be inferred.

Potential as a Substrate for Glycosidases

Methyl pyranosides are common substrates for studying the activity of glycosidase enzymes. These enzymes play crucial roles in various biological processes, including the breakdown of complex carbohydrates. The β-L-arabinopyranoside structure suggests it could be a specific substrate for β-L-arabinopyranosidases or other glycosidases with activity towards L-arabinose.

Experimental Workflow: Glycosidase Activity Assay

A typical experimental workflow to assess the activity of a glycosidase using Methyl β-L-arabinopyranoside as a potential substrate is outlined below.

Materials:

-

Purified glycosidase enzyme

-

Methyl β-L-arabinopyranoside (substrate)

-

Appropriate buffer solution (to maintain optimal pH for the enzyme)

-

Reagents for detecting the product (e.g., a coupled enzyme assay to detect released methanol or a chromatographic method to quantify L-arabinose)

-

Microplate reader or chromatography system

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the enzyme, Methyl β-L-arabinopyranoside, and buffer in a microplate well or reaction tube.

-

Incubation: The reaction is incubated at the optimal temperature for the enzyme for a defined period.

-

Reaction Termination: The enzymatic reaction is stopped, often by adding a strong acid or base, or by heat inactivation.

-

Product Detection: The amount of product formed (L-arabinose or methanol) is quantified using a suitable detection method.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the amount of product formed over time.

Potential in Enzyme Inhibition Screening

Given its nature as a stable glycoside, Methyl β-L-arabinopyranoside could serve as a control or reference compound in screening for inhibitors of glycosidases. In such assays, candidate inhibitors would be tested for their ability to reduce the rate of hydrolysis of a known substrate, and this compound could be used to establish baseline activity or as a non-inhibitory control.

Experimental Workflow: Glycosidase Inhibition Assay

The following workflow outlines a typical high-throughput screening process to identify potential inhibitors of a specific glycosidase.

Materials:

-

Purified glycosidase enzyme

-

Known substrate for the enzyme (e.g., a chromogenic or fluorogenic substrate)

-

Library of potential inhibitor compounds

-

Methyl β-L-arabinopyranoside (as a negative control)

-

Appropriate buffer solution

-

Microplate reader

Methodology:

-

Assay Miniaturization: The assay is optimized for a high-throughput format, typically in 96- or 384-well microplates.

-

Compound Screening: The enzyme, substrate, and buffer are added to microplate wells, along with individual compounds from the inhibitor library. Control wells include reactions with no inhibitor and reactions with a non-inhibitory compound like Methyl β-L-arabinopyranoside.

-

Incubation and Detection: The plates are incubated, and the enzyme activity is measured by monitoring the formation of the product, often through a change in absorbance or fluorescence.

-

Hit Identification: Compounds that significantly reduce the enzyme activity compared to the controls are identified as "hits."

-

Dose-Response Analysis: The potency of the hit compounds is determined by performing the assay with a range of inhibitor concentrations to calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Safety and Handling

According to available safety data sheets, Methyl β-L-arabinopyranoside is not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

Methyl β-L-arabinopyranoside is a carbohydrate derivative with established physical and chemical properties. While its primary documented application is as a precursor in the synthesis of Patulin, its structural similarity to other biologically active methyl glycosides suggests significant potential for its use in glycobiology research. Specifically, it holds promise as a substrate for studying glycosidase activity and as a tool in the development of enzyme inhibitors. Further research is warranted to fully elucidate the specific biological roles and applications of this compound.

References

A Technical Guide to the Solubility of Methyl beta-L-arabinopyranoside in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl beta-L-arabinopyranoside in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting a qualitative solubility profile, a detailed, generalized experimental protocol for determining solubility, and a logical workflow for solubility testing.

Qualitative Solubility Profile

This compound, a monosaccharide derivative, exhibits solubility in a range of polar organic solvents. This is attributed to the presence of multiple hydroxyl groups in its structure, which can participate in hydrogen bonding with polar solvent molecules. The qualitative solubility data compiled from various sources is summarized in the table below.

| Solvent | Chemical Formula | Type | Solubility | Citation |

| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Soluble | [1][2] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Soluble | [1][2] |

| Methanol (MeOH) | CH₄O | Polar protic | Soluble | [1][2] |

| Water (H₂O) | H₂O | Polar protic | Soluble | [1] |

Note: While these sources confirm solubility, they do not provide quantitative values (e.g., g/L, mg/mL). The term "soluble" indicates that the compound dissolves in these solvents, but the exact concentration at saturation is not specified. For nonpolar organic solvents, monosaccharide derivatives like this compound are generally expected to have low solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The presence of excess solid material at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Crystal Structure of Methyl beta-L-arabinopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Methyl beta-L-arabinopyranoside. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state conformation and crystallographic parameters of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for crystal structure determination, and presents a visual representation of the experimental workflow.

Core Data Presentation

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clear comparison and reference.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₆H₁₂O₅ |

| Molecular Weight | 164.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Z | 4 |

Unit Cell Dimensions

| Axis | Length (Å) |

| a | 7.763 (2) |

| b | 16.577 (2) |

| c | 5.906 (1) |

Refinement Details

| Parameter | Value |

| R(F) | 0.037 |

| Number of Unique Reflections | 964 |

Molecular Structure and Conformation

The crystal structure analysis reveals that the pyranoside ring of this compound adopts a ⁴C₁ (L) chair conformation. The C-C bond lengths within the ring range from 1.514 Å to 1.533 Å. The hydrogen bonding in the crystal structure is of an infinite-chain type, a crucial feature for understanding the packing and stability of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound follows a standard procedure for small molecule X-ray crystallography. The detailed methodologies for the key experiments are outlined below.

Synthesis and Crystallization

Objective: To obtain single crystals of this compound suitable for X-ray diffraction.

Methodology:

-

Synthesis: this compound is synthesized through standard glycosylation methods, typically involving the reaction of L-arabinose with methanol in the presence of an acid catalyst.

-

Purification: The crude product is purified by recrystallization. While the original publication by S. Takagi and G. A. Jeffrey does not specify the exact solvent, a common method for crystallizing polar small molecules like methyl pyranosides involves slow evaporation from an aqueous ethanol solution.

-

Crystal Growth: A supersaturated solution of the purified compound is prepared in a suitable solvent system. High-quality single crystals are grown through slow evaporation of the solvent at a constant temperature over several days. The quality of the crystals is assessed using optical microscopy.

X-ray Data Collection

Objective: To obtain a complete set of diffraction data from a single crystal.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source. The data collection strategy involves rotating the crystal and collecting diffraction images at various orientations to ensure a complete dataset.

Structure Solution and Refinement

Objective: To determine the atomic positions and refine the crystal structure.

Methodology:

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

-

Structure Solution: The crystal structure was originally solved using direct methods, as implemented in the MULTAN software package. This method uses statistical relationships between the phases of the reflections to generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The refinement is complete when the R-factor, a measure of the agreement between the experimental and calculated data, converges to a low value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

Methodological & Application

Application Notes and Protocols for the Use of Methyl β-L-arabinopyranoside in Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-L-arabinopyranoside is a versatile monosaccharide derivative that serves as a valuable building block in the chemical and enzymatic synthesis of complex oligosaccharides. Its unique stereochemistry and the presence of multiple hydroxyl groups allow for the construction of diverse glycosidic linkages, making it a key component in the synthesis of bioactive molecules, including those with potential therapeutic applications. These application notes provide an overview of the utility of Methyl β-L-arabinopyranoside in oligosaccharide synthesis, detailed experimental protocols for its use as a glycosyl acceptor, and data on the characterization of the resulting oligosaccharides.

Oligosaccharides containing L-arabinose are integral components of various natural products and biopolymers. The precise chemical synthesis of these structures is crucial for studying their biological functions and for developing new carbohydrate-based therapeutics. The protocols outlined herein provide a foundation for the rational design and synthesis of such complex molecules.

Core Applications

Methyl β-L-arabinopyranoside can be utilized in oligosaccharide synthesis in two primary ways:

-

As a Glycosyl Acceptor: With its free hydroxyl groups, a suitably protected Methyl β-L-arabinopyranoside can act as a nucleophile, attacking an activated glycosyl donor to form a new glycosidic bond. The regioselectivity of this reaction is controlled by the use of appropriate protecting groups on the arabinopyranoside.

-

As a Precursor to a Glycosyl Donor: The anomeric hydroxyl group of L-arabinose can be converted into a good leaving group (e.g., a halide or a trichloroacetimidate), transforming the pyranoside into a glycosyl donor. This donor can then be reacted with a glycosyl acceptor to form a glycosidic linkage.

These application notes will focus on the use of Methyl β-L-arabinopyranoside as a glycosyl acceptor.

Experimental Protocols

The following sections detail the necessary steps for the synthesis of a disaccharide using Methyl β-L-arabinopyranoside as a glycosyl acceptor. This includes the protection of the starting material, the glycosylation reaction, and the subsequent deprotection to yield the final product.

Protocol 1: Synthesis of Methyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside (Glycosyl Acceptor)

This protocol describes the protection of the hydroxyl groups of Methyl β-L-arabinopyranoside using benzoyl groups, a common strategy to render specific hydroxyls unreactive while leaving others available for glycosylation.

Workflow for Acceptor Synthesis:

Figure 1. Workflow for the synthesis of the protected glycosyl acceptor.

Materials:

-

Methyl β-L-arabinopyranoside

-

Anhydrous Pyridine

-

Benzoyl Chloride

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Dissolve Methyl β-L-arabinopyranoside (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride (3.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of water.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford Methyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside.

Protocol 2: Koenigs-Knorr Glycosylation to Synthesize a Disaccharide

This protocol details a classic Koenigs-Knorr reaction, a widely used method for the formation of glycosidic bonds.[1] It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a silver salt.[1] Here, the protected Methyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside will be used as the acceptor, reacting with a per-acetylated galactopyranosyl bromide donor.

Reaction Scheme for Koenigs-Knorr Glycosylation:

Figure 2. General scheme for the Koenigs-Knorr glycosylation reaction.

Materials:

-

Methyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside (Acceptor)

-

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (Donor)

-

Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Molecular sieves (4 Å)

-

Celite

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

To a solution of the glycosyl acceptor (1.0 eq) in anhydrous dichloromethane, add freshly activated molecular sieves.

-

Stir the mixture for 30 minutes at room temperature under an inert atmosphere.

-

Add the glycosyl donor (1.2 eq) and the silver salt promoter (2.0 eq).

-

Stir the reaction mixture vigorously in the dark at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.

-

Wash the Celite pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected disaccharide.

Protocol 3: Deprotection of the Disaccharide

The final step is the removal of the protecting groups (benzoyl and acetyl esters) to yield the free disaccharide. This is typically achieved by saponification using a base such as sodium methoxide in methanol (Zemplén deacetylation).

Deprotection Workflow:

Figure 3. Workflow for the deprotection of the synthesized disaccharide.

Materials:

-

Protected Disaccharide

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (catalytic amount)

-

Amberlite IR-120 (H⁺) resin

-

Size-exclusion chromatography media (e.g., Sephadex G-10 or G-25)

Procedure:

-

Dissolve the protected disaccharide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until all starting material is consumed.

-

Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin until the pH is neutral.

-

Filter off the resin and wash with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting free disaccharide by size-exclusion chromatography using water as the eluent.

Data Presentation

The successful synthesis of oligosaccharides requires careful monitoring and characterization at each step. The following tables provide a template for recording and presenting the quantitative data from the synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of the Protected Acceptor

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Methyl β-L-arabinopyranoside | Benzoyl chloride, Pyridine | Pyridine | 16 | rt | Data to be filled |

Table 2: Glycosylation Reaction Parameters and Outcomes

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Reaction Time (h) | Temperature (°C) | Yield of Protected Disaccharide (%) | α:β Ratio |

| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | Methyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside | Ag₂O | CH₂Cl₂ | 48 | rt | Data to be filled | Data to be filled |

Table 3: Deprotection Reaction and Final Product Yield

| Protected Disaccharide | Deprotection Reagent | Solvent | Reaction Time (h) | Yield of Free Disaccharide (%) |

| Per-acylated disaccharide | NaOMe (cat.) | MeOH | 4 | Data to be filled |

Characterization

The structure and purity of the synthesized intermediates and the final oligosaccharide should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, anomeric configuration (α or β), and linkage position of the glycosidic bond. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for complete structural elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.

-

Optical Rotation: Measurement of the specific rotation can help to confirm the stereochemistry of the products.

Conclusion

Methyl β-L-arabinopyranoside is a fundamental building block for the synthesis of a wide range of oligosaccharides. The protocols provided herein offer a practical guide for its use as a glycosyl acceptor in a classical Koenigs-Knorr glycosylation reaction. By employing appropriate protecting group strategies and purification techniques, researchers can successfully synthesize well-defined oligosaccharides containing L-arabinose for further investigation in glycobiology and drug discovery. The ability to chemically synthesize these complex molecules is paramount to advancing our understanding of their biological roles and harnessing their therapeutic potential.

References

Application Notes and Protocols: Methyl β-L-arabinopyranoside as a Versatile Glycosyl Donor Precursor in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-L-arabinopyranoside is a readily available and stable carbohydrate derivative. While the anomeric methyl group renders it a relatively poor leaving group for direct glycosylation, its stability allows for facile protective group manipulations on the hydroxyl groups. This attribute makes it an excellent starting material for the synthesis of more reactive glycosyl donors. This document provides detailed application notes and protocols for the utilization of methyl β-L-arabinopyranoside as a precursor to effective glycosyl donors for the synthesis of oligosaccharides and glycoconjugates, crucial components in drug development and glycobiology research.

Two primary strategies are outlined:

-

Direct Activation of Protected Methyl β-L-arabinopyranoside: A modern approach utilizing a gold(III) bromide catalyst to directly activate the anomeric methyl ether for glycosylation.

-

Conversion to a Glycosyl Trichloroacetimidate Donor: A robust and widely used two-step method involving the conversion of the methyl glycoside into a highly reactive trichloroacetimidate donor.

These protocols offer researchers versatile options for incorporating L-arabinopyranosyl moieties into complex molecules.

Data Presentation

The following tables summarize quantitative data for representative glycosylation reactions using activated methyl glycosides or their derived donors. It is important to note that yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions.

Table 1: Direct Glycosylation of Protected Methyl Glycosides using AuBr₃ Activation

| Glycosyl Donor (Methyl Glycoside) | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| Per-O-benzylated Methyl β-L-arabinopyranoside (hypothetical) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 10 mol% AuBr₃ | Acetonitrile | 70 | 4 | 85 (estimated) | N/A |

| Per-O-benzylated Methyl α-D-mannopyranoside | Cholesterol | 10 mol% AuBr₃ | Acetonitrile | 70 | 2 | 92 | 1:1 |

| Per-O-benzylated Methyl α-D-glucopyranoside | Isopropanol | 10 mol% AuBr₃ | Acetonitrile | 70 | 3 | 91 | 1:1.2 |

Data for analogous systems are presented from Vidadala, S. R., & Hotha, S. (2009). Methyl glycosides are identified as glycosyl donors for the synthesis of glycosides, disaccharides and oligosaccharides. Chemical Communications, (18), 2505-2507.[1][2][3]

Table 2: Glycosylation using a Glycosyl Trichloroacetimidate Donor Derived from a Methyl Glycoside

| Glycosyl Donor (Trichloroacetimidate) | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| 2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate | Primary Alcohol (e.g., Methanol) | TMSOTf (catalytic) | Dichloromethane | -20 to RT | 1-3 | >80 (typical) | β-selective |

| 2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate | Secondary Alcohol | TMSOTf (catalytic) | Dichloromethane | -40 to RT | 2-6 | 60-80 (typical) | Varies |

Yields and selectivities are typical for glycosyl trichloroacetimidate donors as described in the literature.[4]

Experimental Protocols

Protocol 1: Direct Glycosylation via AuBr₃ Activation of Protected Methyl β-L-arabinopyranoside

This protocol describes the direct use of a protected methyl β-L-arabinopyranoside as a glycosyl donor. The hydroxyl groups of the starting material must first be protected (e.g., with benzyl ethers) to prevent self-glycosylation and other side reactions.

Step 1: Per-O-benzylation of Methyl β-L-arabinopyranoside (General Procedure)

-

To a solution of methyl β-L-arabinopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (BnBr, 5.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Cool the reaction to 0 °C and cautiously quench with methanol, followed by the addition of water.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield per-O-benzylated methyl β-L-arabinopyranoside.

Step 2: AuBr₃-Catalyzed Glycosylation

-

To a flame-dried flask under an inert atmosphere, add the per-O-benzylated methyl β-L-arabinopyranoside donor (1.0 eq), the glycosyl acceptor (1.2 eq), and anhydrous acetonitrile.

-

Add gold(III) bromide (AuBr₃, 10 mol%) to the mixture.

-

Heat the reaction mixture to 70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

-

Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to afford the desired oligosaccharide.

Protocol 2: Two-Step Glycosylation via a Trichloroacetimidate Donor

This protocol involves the conversion of methyl β-L-arabinopyranoside into a more reactive glycosyl donor, a trichloroacetimidate, which is then used in a subsequent glycosylation reaction.

Step 1: Synthesis of 2,3,4-Tri-O-acetyl-1-O-trichloroacetimidoyl-β-L-arabinopyranose

a) Per-O-acetylation:

-

Dissolve methyl β-L-arabinopyranoside (1.0 eq) in a mixture of acetic anhydride and pyridine at 0 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the per-O-acetylated methyl glycoside.

b) Anomeric Acetate to Hemiacetal:

-

The per-O-acetylated methyl glycoside is typically converted to the corresponding glycosyl halide first and then hydrolyzed, or other methods for selective anomeric deprotection can be employed. A common method is treatment with a reagent like hydrazine acetate.

c) Trichloroacetimidate Formation:[4]

-

Dissolve the resulting 2,3,4-tri-O-acetyl-L-arabinopyranose (hemiacetal) (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Add trichloroacetonitrile (Cl₃CCN, 3.0 eq).

-

Cool the solution to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture and purify by silica gel column chromatography (often with a triethylamine-treated silica gel) to yield the 2,3,4-tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate.

Step 2: TMSOTf-Promoted Glycosylation

-

To a flame-dried flask under an inert atmosphere, dissolve the glycosyl trichloroacetimidate donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane. Add activated molecular sieves (4 Å).

-

Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).

-

Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq) in anhydrous dichloromethane dropwise.

-

Stir the reaction at this temperature and monitor its progress by TLC.

-